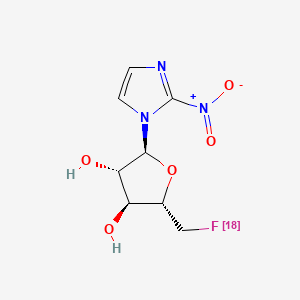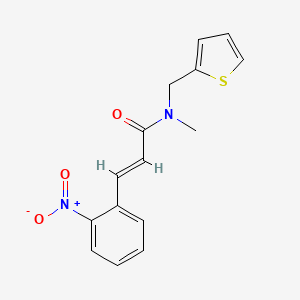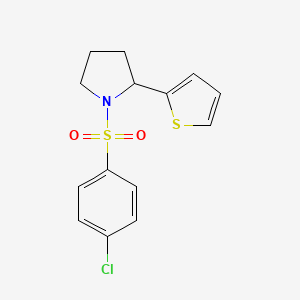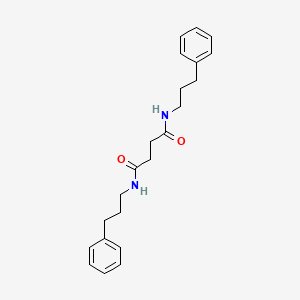![molecular formula C23H23N3O3 B1224531 (5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMP-PYT is a member of the class of barbiturates that is barbituric acid in which one of the nitrogens (position 1) is substituted by a 3,5-dimethylphenyl group while the carbon at position 5 is substituted by a (2E)-(3-[p-(dimethylamino)phenyl]allylidene group. It has significant osteogenic activity. It has a role as an osteogenesis regulator. It is a member of barbiturates and a substituted aniline.
Applications De Recherche Scientifique
Structural Characteristics
The molecule (5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique structural features. The presence of specific functional groups and ring structures may influence its behavior in different environments and potentially its applications in scientific research. The compound's structural complexity suggests it could be involved in specific molecular interactions or possess unique chemical properties (da Silva et al., 2005).
Molecular Interactions
Research indicates that similar structures to (5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can have intriguing molecular interactions. For instance, certain derivatives exhibit free rotation around the bond linking two heterocyclic moieties and display binding properties with proteins like β-lactoglobulin (Sepay et al., 2016). This characteristic could be leveraged in the development of molecular probes or in the study of protein-ligand interactions.
Aggregation-Induced Emission
Luminescence Properties
The molecule under discussion shares structural similarities with compounds known for their aggregation-induced emission properties. Studies have shown that certain pyrimidine-2,4,6-trione derivatives, when aggregated, exhibit enhanced luminescence. This phenomenon is particularly prominent in poor solvents or the solid state, a characteristic that can be utilized in the development of luminescent materials and fluorescent probes (Mendigalieva et al., 2022).
Synthetic Applications
Synthesis Pathways
The molecule's structure indicates potential versatility in chemical synthesis. Similar structures have been involved in synthesis pathways featuring a domino sequence of Michael addition, cyclization, and aerial oxidation. Such pathways can lead to the creation of complex molecules with potential applications in pharmaceuticals and materials science (Sepay et al., 2016).
Propriétés
Nom du produit |
(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
|---|---|
Formule moléculaire |
C23H23N3O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(5Z)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23N3O3/c1-15-12-16(2)14-19(13-15)26-22(28)20(21(27)24-23(26)29)7-5-6-17-8-10-18(11-9-17)25(3)4/h5-14H,1-4H3,(H,24,27,29)/b6-5+,20-7- |
Clé InChI |
AOXQMDNIXINZBX-NIGQNHAHSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)



![1-Adamantanecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224455.png)
![N-[2-(2-phenylphenoxy)ethyl]-2-furancarboxamide](/img/structure/B1224456.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224458.png)
![[4-(2-Ethoxyphenyl)-1-piperazinyl]-(1-oxido-4-pyridin-1-iumyl)methanone](/img/structure/B1224459.png)

![N-(4-fluorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane-1-carboxamide](/img/structure/B1224466.png)
![2-[5-(Anilinomethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B1224467.png)


![3-Oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester](/img/structure/B1224471.png)